molecular formula C21H22N2O2S B2545312 ethyl 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetate CAS No. 1206996-40-8

ethyl 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetate

Cat. No.: B2545312
CAS No.: 1206996-40-8
M. Wt: 366.48
InChI Key: DNCXYDWLYOLSST-UHFFFAOYSA-N
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Description

Ethyl 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetate is a sulfur-containing heterocyclic compound featuring a thioether-linked imidazole core substituted with para-tolyl groups. Its structure combines an ethyl acetate backbone with a 1,5-di-p-tolylimidazole moiety, which confers unique physicochemical properties.

Properties

IUPAC Name

ethyl 2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-4-25-20(24)14-26-21-22-13-19(17-9-5-15(2)6-10-17)23(21)18-11-7-16(3)8-12-18/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCXYDWLYOLSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetate has various applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.

  • Industry: It is used in the production of agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which ethyl 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

Ethyl 2-((4-aminophenyl)thio)acetate and Ethyl 2-((3-aminophenyl)thio)acetate

These compounds, synthesized via reaction of chloroethylacetate with aminobenzenethiols in DMF/K₂CO₃, share the ethyl thioacetate backbone but lack the imidazole heterocycle . The amino group on the phenyl ring introduces polarity, enhancing solubility in polar solvents compared to the hydrophobic di-p-tolylimidazole group. Biological studies suggest such aminophenyl derivatives act as intermediates for chemosensitizing agents, though their activity is distinct from imidazole-based systems .

Bis{2-[(2-chloroethyl)thio]ethyl} ether

This sulfur-containing ether (CAS 63918-89-8) features chloroethylthioethyl groups linked via an ether bridge. The absence of aromaticity and presence of reactive chlorine atoms make it more volatile and hazardous .

Physicochemical and Functional Differences

Property Ethyl 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetate Ethyl 2-((4-aminophenyl)thio)acetate Bis{2-[(2-chloroethyl)thio]ethyl} ether
Molecular Formula C₂₂H₂₃N₃O₂S C₁₀H₁₃NO₂S C₈H₁₆Cl₂OS₂
Key Functional Groups Di-p-tolylimidazole, thioether, ester Aminophenyl, thioether, ester Chloroethylthioethyl, ether
Solubility Predicted low (lipophilic) Moderate (polar amino group) Low (nonpolar, halogenated)
Biological Relevance Potential enzyme inhibition (imidazole core) Chemosensitizing intermediates Toxic agent
Synthesis Method Likely analogous to : thiol + chloroethylacetate K₂CO₃/DMF, room temperature Not specified in evidence

Research Implications and Gaps

Synthetic Optimization : Adapting methods from to incorporate di-p-tolylimidazole thiols could improve yield and purity.

Biological Screening : Testing for kinase or protease inhibition, leveraging the imidazole moiety’s affinity for metal ions and hydrogen bonding.

Solubility Enhancement : Structural modifications (e.g., PEGylation) to counteract the lipophilicity imposed by the para-tolyl groups.

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